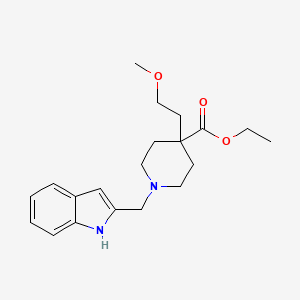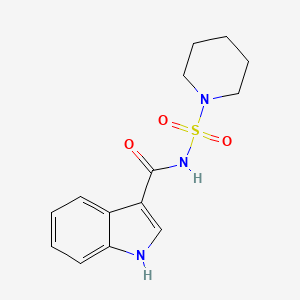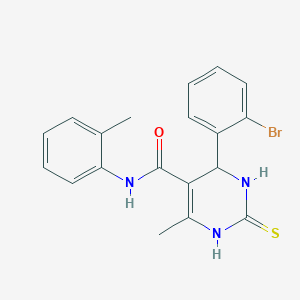![molecular formula C19H17NO4S2 B5212108 5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212108.png)
5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one, also known as MPT0B390, is a synthetic compound that has been the focus of scientific research in recent years. This compound belongs to the class of thiazolidinone derivatives and has been found to exhibit potential anticancer properties.
Mécanisme D'action
The mechanism of action of 5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. The compound has been found to inhibit the activity of Akt and mTOR, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been found to have several biochemical and physiological effects. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells. 5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potential as an anticancer agent. The compound has been found to exhibit potent anticancer activity in various cancer cell lines, making it a promising candidate for further development. However, one limitation of using 5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions related to 5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one. One direction is to further investigate the mechanism of action of the compound, particularly its interaction with the Akt/mTOR signaling pathway. Another direction is to investigate the potential of 5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one as a combination therapy with other anticancer agents. Additionally, the development of more soluble analogs of 5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one may improve its bioavailability and pharmacokinetics, making it a more effective anticancer agent.
Conclusion:
In conclusion, 5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has been the focus of scientific research due to its potential anticancer properties. The compound has been found to inhibit the growth of various cancer cell lines and induce apoptosis in cancer cells. The mechanism of action of 5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves the inhibition of the Akt/mTOR signaling pathway. While the compound has shown promise as an anticancer agent, further research is needed to fully understand its mechanism of action and potential as a combination therapy with other anticancer agents.
Méthodes De Synthèse
The synthesis of 5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2-(3-methoxyphenoxy)ethanol with 2-chlorobenzaldehyde in the presence of a base to form the corresponding Schiff base. The Schiff base is then reacted with 2-mercaptoacetic acid to give the final product, 5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one. The synthesis method has been optimized to obtain high yields of the compound with high purity.
Applications De Recherche Scientifique
5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been the subject of several scientific studies due to its potential anticancer properties. The compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
(5E)-5-[[2-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c1-22-14-6-4-7-15(12-14)23-9-10-24-16-8-3-2-5-13(16)11-17-18(21)20-19(25)26-17/h2-8,11-12H,9-10H2,1H3,(H,20,21,25)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMFXTYCNCTQPO-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOC2=CC=CC=C2C=C3C(=O)NC(=S)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC=C1)OCCOC2=CC=CC=C2/C=C/3\C(=O)NC(=S)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B5212037.png)



![((2S)-1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5212081.png)

![ethyl 1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5212092.png)



![4-benzyl-1-(3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B5212128.png)
![1-{2-[(2,5-dimethoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5212134.png)
![(4-{[4-oxo-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5212146.png)